molecular formula C14H13N3S2 B456217 4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B456217
M. Wt: 287.4g/mol
InChI Key: JEPDSTZJDANDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Antioxidative Activity

  • A series of S-substituted derivatives, including compounds similar to 4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione, were synthesized and screened for antioxidative activity. Notably, one derivative demonstrated exceptional antioxidant activity, significantly higher than the control antibiotic (cefazolin) (Tumosienė et al., 2014).

Structural Analysis and Crystallography

  • Research has been conducted on the crystal structure of related compounds, providing insights into their molecular configurations and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of these triazole derivatives (Xu et al., 2006).

Antileishmanial Activity

  • A derivative of 1,2,4-triazole was studied for its antileishmanial activity. The results indicated the potential of these compounds as antiparasitic agents, particularly against Leishmania infantum (Süleymanoğlu et al., 2017).

Anticancer Research

  • Derivatives of 1,2,4-triazole-3-thiol, similar in structure to the compound , have shown potential in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cell lines (Šermukšnytė et al., 2022).

Corrosion Inhibition

  • A derivative of 1,2,4-triazole-5-thione was studied for its effectiveness in inhibiting corrosion of mild steel, demonstrating significant inhibition efficiency (Al-amiery et al., 2020).

Antimicrobial Activity

  • Several N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were evaluated for antibacterial activity, demonstrating potential against various bacterial strains (Plech et al., 2011).

properties

Molecular Formula

C14H13N3S2

Molecular Weight

287.4g/mol

IUPAC Name

4-(2-methylphenyl)-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H13N3S2/c1-9-5-3-4-6-12(9)17-13(15-16-14(17)18)11-7-10(2)19-8-11/h3-8H,1-2H3,(H,16,18)

InChI Key

JEPDSTZJDANDNU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CSC(=C3)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CSC(=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-(2-methylphenyl)-3-(5-methyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

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